

Molecular structure of 5-Bromo-2-chloromethyl-1H-benzimidazole

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Compound of Interest

Compound Name: 5-Bromo-2-chloromethyl-1H-benzimidazole

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An In-depth Technical Guide to the Molecular Structure and Utility of **5-Bromo-2-chloromethyl-1H-benzimidazole**

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-chloromethyl-1H-benzimidazole is a heterocyclic compound of significant interest in medicinal chemistry. Its unique structural arrangement, featuring a reactive chloromethyl group and a modifiable benzimidazole core, renders it a versatile scaffold for the synthesis of a wide array of pharmacologically active molecules. This guide provides a comprehensive examination of its molecular structure, elucidated through modern spectroscopic techniques, and details its synthesis, reactivity, and applications. By synthesizing data from established literature and safety protocols, this document serves as an authoritative resource for professionals engaged in drug discovery and development.

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole nucleus, formed by the fusion of benzene and imidazole rings, is classified as a "privileged scaffold" in medicinal chemistry.^{[1][2]} This distinction arises from its presence in numerous clinically significant drugs spanning a wide range of therapeutic areas, including

anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[\[2\]](#)[\[3\]](#)[\[4\]](#) The structural similarity of the benzimidazole core to naturally occurring purines allows it to interact with various biological targets with high affinity.

5-Bromo-2-chloromethyl-1H-benzoimidazole emerges as a particularly valuable derivative. The bromine atom at the 5-position and the chloromethyl group at the 2-position provide two distinct points for chemical modification. The chloromethyl group is a potent electrophile, readily undergoing nucleophilic substitution, while the bromine atom can be functionalized through cross-coupling reactions. This dual reactivity makes it a cornerstone intermediate for building complex molecular architectures with tailored biological activities.[\[5\]](#)

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecule's structure is paramount for predicting its reactivity and designing new synthetic pathways.

Chemical Identity

The fundamental identifiers for **5-Bromo-2-chloromethyl-1H-benzoimidazole** are summarized below.

Identifier	Value	Source(s)
IUPAC Name	5-bromo-2-(chloromethyl)-1H-benzo[d]imidazole	[6]
CAS Number	1740-88-1	[7]
Molecular Formula	C ₈ H ₆ BrCIN ₂	[7] [8]
Molecular Weight	245.5 g/mol	[9]
Canonical SMILES	C1=CC2=C(C=C1Br)NC(=N2)CCl	[8]

Molecular Structure Diagram:

Caption: 2D structure of **5-Bromo-2-chloromethyl-1H-benzimidazole**.

Spectroscopic Characterization

The definitive structure of **5-Bromo-2-chloromethyl-1H-benzimidazole** is confirmed through a combination of spectroscopic methods. While specific spectra for this exact compound are not always published, its structure can be reliably predicted based on data from closely related benzimidazole derivatives.[10][11]

- Nuclear Magnetic Resonance (¹H NMR): The proton NMR spectrum is expected to show distinct signals. The protons on the aromatic ring will appear in the downfield region (typically δ 7.0-8.0 ppm). The single proton at position 4 (adjacent to the bromine) would likely be the most deshielded, appearing as a singlet or a narrow doublet. The protons at positions 6 and 7 will show doublet or multiplet splitting patterns. The methylene protons (-CH₂Cl) are adjacent to an electron-withdrawing chlorine atom and the imidazole ring, causing a significant downfield shift (expected around δ 4.5-5.0 ppm) and will appear as a singlet. The N-H proton of the imidazole ring is exchangeable and will appear as a broad singlet, typically far downfield (δ 12.0-13.0 ppm).[10][12]
- Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups present.[10][13]
 - N-H Stretch: A broad absorption band around 3300-3500 cm⁻¹ is characteristic of the N-H bond in the imidazole ring.
 - Aromatic C-H Stretch: Signals just above 3000 cm⁻¹ correspond to the C-H stretching of the benzene ring.
 - C=N and C=C Stretches: Absorptions in the 1500-1630 cm⁻¹ region are indicative of the C=N stretching of the imidazole and C=C stretching of the aromatic ring.
 - C-Cl Stretch: A sharp absorption in the 600-800 cm⁻¹ region is characteristic of the carbon-chlorine bond.
- Mass Spectrometry (MS): Mass spectrometry is crucial for confirming the molecular weight and elemental composition.[8][14]

- Molecular Ion Peak: The mass spectrum will exhibit a distinctive molecular ion cluster due to the presence of two halogen isotopes. Bromine has two major isotopes, ^{79}Br and ^{81}Br , in a nearly 1:1 ratio, while chlorine has two isotopes, ^{35}Cl and ^{37}Cl , in an approximate 3:1 ratio. This results in a complex isotopic pattern for the molecular ion (M^+) around m/z 244, 246, and 248.
- Fragmentation Pattern: A primary fragmentation pathway is the loss of the bromine radical ($[\text{M-Br}]^+$) or the chloromethyl radical ($[\text{M-CH}_2\text{Cl}]^+$). Subsequent loss of HCN from the imidazole ring is also a common fragmentation route for benzimidazoles.^[14]

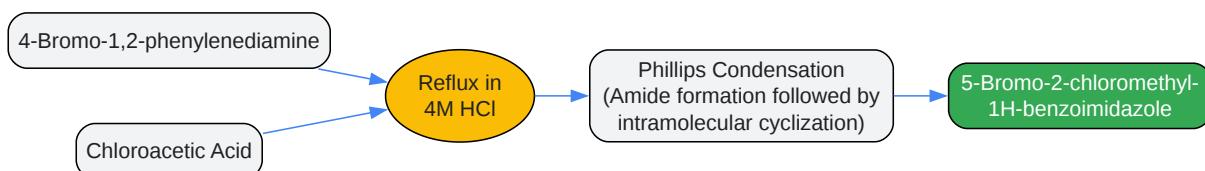
Synthesis and Reactivity

The synthesis of **5-Bromo-2-chloromethyl-1H-benzoimidazole** is typically achieved through a well-established condensation reaction.

General Synthetic Pathway

The most common method involves the Phillips condensation reaction, where 4-bromo-1,2-phenylenediamine is reacted with chloroacetic acid under acidic conditions (often in refluxing hydrochloric acid). The reaction proceeds via the formation of an intermediate amide, which then undergoes intramolecular cyclization and dehydration to form the final benzimidazole ring.

[\[15\]](#)



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Caption: General workflow for the synthesis of **5-Bromo-2-chloromethyl-1H-benzoimidazole**.

Step-by-Step Experimental Protocol

Causality: This protocol is based on the Phillips-Ladenburg synthesis of benzimidazoles, a robust and widely used method. The use of a strong acid like HCl is crucial as it protonates the carbonyl group of chloroacetic acid, making it more electrophilic for the initial attack by the diamine. The subsequent heating (reflux) provides the necessary activation energy for the intramolecular cyclization and dehydration steps.

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-bromo-1,2-phenylenediamine (1.0 equivalent) with chloroacetic acid (1.1 equivalents).
- Acid Addition: Slowly add 4M hydrochloric acid to the flask with stirring until the reactants are fully submerged.
- Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored using Thin-Layer Chromatography (TLC).[\[15\]](#)
- Work-up: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.
- Neutralization: Carefully neutralize the mixture by the dropwise addition of a concentrated ammonium hydroxide or sodium hydroxide solution until the pH is approximately 7-8. This step is critical to precipitate the product, which is often soluble in its protonated form.
- Isolation: Collect the resulting precipitate by vacuum filtration.
- Purification: Wash the crude solid with cold water to remove any inorganic salts. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure **5-Bromo-2-chloromethyl-1H-benzoimidazole**.

Applications in Drug Discovery

The utility of **5-Bromo-2-chloromethyl-1H-benzoimidazole** lies in its role as a versatile intermediate. The reactive chloromethyl group at the 2-position is an excellent site for introducing diversity into the molecule via nucleophilic substitution reactions with amines, thiols, or alcohols. This allows for the rapid synthesis of large libraries of compounds for high-throughput screening.[\[5\]](#)[\[15\]](#)

- **Antifungal Agents:** Derivatives have been synthesized and evaluated for their activity against various phytopathogenic fungi, with some compounds showing efficacy comparable to commercial fungicides.[\[5\]](#)
- **Anticancer Research:** The benzimidazole scaffold is a core component of many kinase inhibitors. This intermediate can be used to synthesize compounds that target signaling pathways involved in cancer cell proliferation.[\[2\]](#)[\[16\]](#)
- **Antimicrobial Agents:** By reacting the chloromethyl group with various aromatic amines and heterocycles, novel derivatives have been developed and screened for their activity against bacterial strains.[\[15\]](#)

Safety and Handling

As a reactive chemical intermediate, proper handling of **5-Bromo-2-chloromethyl-1H-benzoimidazole** is essential to ensure laboratory safety.

- **Personal Protective Equipment (PPE):** Always handle this compound in a well-ventilated chemical fume hood.[\[17\]](#) Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[\[17\]](#)[\[18\]](#)
- **Handling Precautions:** Avoid all personal contact, including the inhalation of dust or fumes. [\[19\]](#) Prevent the build-up of electrostatic charge.[\[17\]](#) Do not eat, drink, or smoke in the handling area.[\[17\]](#)[\[20\]](#) Wash hands thoroughly after handling.[\[19\]](#)
- **Storage:** Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials and heat sources.[\[17\]](#)[\[20\]](#)
- **First Aid Measures:**
 - **If Inhaled:** Move the person to fresh air. If not breathing, give artificial respiration.[\[18\]](#)
 - **In Case of Skin Contact:** Immediately take off all contaminated clothing. Rinse skin with plenty of water.[\[17\]](#)
 - **In Case of Eye Contact:** Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[\[17\]](#)

- If Swallowed: Immediately call a POISON CENTER or doctor. Do not induce vomiting.[17] [18]
- Disposal: Dispose of contents and container to a hazardous waste disposal facility in accordance with local, state, and federal regulations.[17]

Conclusion

5-Bromo-2-chloromethyl-1H-benzimidazole is a high-value chemical intermediate whose molecular structure is ideally suited for applications in medicinal chemistry and drug development. Its defining features—the privileged benzimidazole core, the reactive chloromethyl handle, and the bromo-functionalized ring—provide a robust platform for creating novel molecules with diverse pharmacological profiles. A comprehensive understanding of its structure, synthesis, and reactivity, coupled with stringent adherence to safety protocols, empowers researchers to fully leverage its potential in the quest for new therapeutic agents.

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